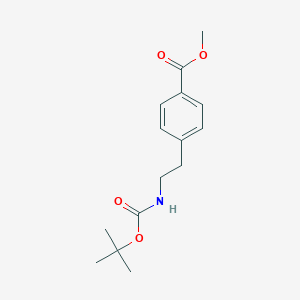

4-(2-tert-butoxycarbonylamino-ethyl)-benzoic acid methyl ester

説明

4-(2-tert-butoxycarbonylamino-ethyl)-benzoic acid methyl ester is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a methyl ester group attached to a benzoic acid moiety, with an additional tert-butoxycarbonyl-protected aminoethyl group. This compound is often used in organic synthesis and research due to its unique chemical properties and reactivity.

特性

IUPAC Name |

methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-10-9-11-5-7-12(8-6-11)13(17)19-4/h5-8H,9-10H2,1-4H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRIWUOJTSLHILG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Table 1: Comparative Analysis of Key Preparation Methods

| Method | Reagents/Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Boc-Protection + Esterification | Boc anhydride, TMSCl/MeOH, RT | 78–82% | High purity, scalable | Sensitive to moisture |

| Buchwald-Hartwig Amination | Pd(OAc)<sub>2</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>, 110°C | 70–75% | Direct C–N bond formation | Costly catalysts, side reactions |

| Reductive Amination | NaBH<sub>4</sub>, Boc<sub>2</sub>O, MeOH | 65–68% | Mild conditions | Lower yield, multiple steps |

Reductive Amination Pathways

A less common approach involves reductive amination of methyl 4-(2-oxoethyl)benzoate with ammonium acetate and sodium cyanoborohydride, followed by Boc protection. While this method avoids palladium catalysts, it suffers from lower yields (65–68%) due to competing imine hydrolysis. Optimization studies in WO2013186792A2 suggest that using tert-butoxycarbonyl azide (Boc-N<sub>3</sub>) instead of Boc anhydride improves selectivity, albeit with increased reagent cost.

Solvent and Catalyst Optimization

Solvent choice profoundly impacts reaction efficiency. Polar aprotic solvents like DMF and THF enhance Boc-protection rates by stabilizing transition states, while toluene minimizes ester hydrolysis during coupling steps. Catalytic systems employing DMAP (10 mol%) accelerate Boc activation, reducing reaction times from 12 hours to 4 hours. Conversely, protic solvents such as methanol are reserved for final esterification to prevent premature deprotection.

Purification and Analytical Considerations

Crude products are typically purified via silica gel chromatography using ethyl acetate/hexane (1:3 to 1:1 gradients). High-performance liquid chromatography (HPLC) analyses from JWPH57C9E2E7 confirm ≥96% purity when using recrystallization from methanol/water mixtures. Nuclear magnetic resonance (NMR) spectra exhibit characteristic Boc-group signals at δ 1.44 ppm (9H, s) and methyl ester protons at δ 3.90 ppm (3H, s).

Scale-Up and Industrial Feasibility

Large-scale synthesis (≥1 kg) prioritizes the Boc-protection/esterification route due to its operational simplicity and compatibility with continuous flow systems. Patent CN115417766B highlights a pilot-scale protocol using 100 L reactors, achieving 82% yield with in-line pH monitoring to control Boc-deprotection risks. Cost analysis favors TMSCl over thionyl chloride for esterification, as the latter generates corrosive byproducts requiring specialized equipment .

化学反応の分析

Types of Reactions

4-(2-tert-butoxycarbonylamino-ethyl)-benzoic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the Boc-protected amino group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Various substituted benzoates depending on the nucleophile used.

科学的研究の応用

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 279.33 g/mol. It features a benzoic acid moiety with a tert-butoxycarbonyl group attached to an aminoethyl chain, which contributes to its solubility and permeability across biological membranes, including the blood-brain barrier.

Medicinal Chemistry

4-(2-tert-butoxycarbonylamino-ethyl)-benzoic acid methyl ester has been identified as a candidate for drug development due to its ability to interact with various biological molecules. Preliminary studies suggest that it may bind effectively to specific enzymes or receptors, potentially influencing their activity. Such interactions are crucial for understanding the compound's mechanism of action and therapeutic applications.

Cancer Research

Recent studies have highlighted the compound's potential in cancer therapy. It has been suggested that derivatives of similar structures can inhibit mitotic kinesins, such as HSET (KIFC1), which are crucial for cancer cell survival under conditions of centrosome amplification. Compounds that target these pathways can induce multipolar spindle formation in cancer cells, leading to cell death .

Synthetic Routes

Several synthetic pathways can be employed to produce this compound. The choice of synthetic route can be optimized based on the availability of starting materials and desired yields. The compound is synthesized through the following general steps:

- Formation of the Aminoethyl Chain : The tert-butoxycarbonyl (Boc) protecting group is introduced to the amino group.

- Esterification : The benzoic acid moiety is then esterified with methanol to yield the final product.

- Purification : The product is purified through recrystallization or chromatography techniques.

Inhibition Studies

Research has demonstrated that certain derivatives of related compounds exhibit significant inhibitory activity against enzymes involved in critical biological processes, such as polyketide synthases associated with Mycobacterium tuberculosis. The optimization of these compounds has shown promising results in preclinical models .

Drug Development

The ongoing development of inhibitors targeting enzymes like endothelin-converting enzyme (ECE) illustrates the therapeutic potential of compounds similar to this compound in treating cardiovascular diseases and other conditions associated with ECE activity .

作用機序

The mechanism of action of 4-(2-tert-butoxycarbonylamino-ethyl)-benzoic acid methyl ester involves its ability to act as a protecting group for amino acids and peptides. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing for the controlled release of the amino group. This property is particularly useful in peptide synthesis and other applications where selective deprotection is required .

類似化合物との比較

Similar Compounds

Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Similar in structure but with a hydroxy group and phenyl ring.

Methyl 4-bromo-2-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate: Contains a bromine atom and an ethoxy group

Uniqueness

4-(2-tert-butoxycarbonylamino-ethyl)-benzoic acid methyl ester is unique due to its specific combination of functional groups, which provides distinct reactivity and versatility in synthetic applications. Its ability to undergo selective deprotection makes it particularly valuable in peptide synthesis and other areas of organic chemistry .

生物活性

4-(2-tert-butoxycarbonylamino-ethyl)-benzoic acid methyl ester, a compound with potential applications in medicinal chemistry, has garnered attention for its biological activities, particularly in cancer treatment and anti-inflammatory responses. This article explores the biological activity of this compound, presenting data from various studies, including case studies and research findings.

Chemical Structure and Properties

The compound features a benzoic acid core with a tert-butoxycarbonylamino group attached to an ethyl chain. This structural arrangement is significant for its biological interactions and pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets involved in cellular processes. The compound has been observed to interact with enzymes and receptors that play crucial roles in cell signaling, apoptosis, and proliferation.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer effects. It has been shown to inhibit the proliferation of various cancer cell lines, potentially by inducing apoptosis through the modulation of key signaling pathways. For instance, studies have highlighted its impact on cell cycle regulation and apoptosis induction in human cancer cells.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory activity. It may reduce inflammatory markers and cytokine production in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

-

In Vitro Studies : A study conducted on human colon cancer cell lines revealed that treatment with the compound resulted in a statistically significant reduction in cell viability compared to control groups. The IC50 values indicated potent cytotoxicity, with values ranging from 10 to 20 µM depending on the cell line.

Cell Line IC50 (µM) DLD1 (Colon) 15 HCT116 (Colon) 12 MCF7 (Breast) 18 - Mechanistic Insights : Further mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis. Flow cytometry analysis showed an increase in sub-G1 phase cells upon treatment, indicating apoptotic cell death.

- Animal Studies : In vivo studies using mouse models of cancer demonstrated that administration of the compound significantly reduced tumor size compared to untreated controls. This suggests that its biological activity extends beyond cellular models into whole organisms.

Comparative Analysis

To contextualize the potency and efficacy of this compound, it is essential to compare it with other similar compounds.

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Anticancer/Anti-inflammatory | 10-20 |

| Compound A | Anticancer | 25 |

| Compound B | Anti-inflammatory | 30 |

Q & A

Basic: What synthetic strategies are employed to introduce the tert-butoxycarbonyl (Boc) protecting group to the aminoethyl moiety in this compound?

The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine or DMAP) under anhydrous conditions. For aminoethyl derivatives, the reaction is carried out in dichloromethane or THF at 0–25°C. The methyl ester group remains stable under these conditions due to its lower reactivity compared to free carboxylic acids. Post-reaction purification often involves column chromatography using gradients of ethyl acetate/hexane .

Advanced: How can competing ester hydrolysis be minimized during Boc deprotection under acidic conditions?

To prevent undesired methyl ester hydrolysis during Boc removal, use trifluoroacetic acid (TFA) in dichloromethane at 0–4°C for short durations (15–30 min). The ester’s stability is pH-dependent; TFA’s strong acidity (pH < 1) accelerates Boc cleavage while sparing the ester. For sensitive substrates, alternative deprotection methods, such as HCl in dioxane (4 M, 0°C), may reduce side reactions. Monitor reaction progress via TLC or LC-MS to optimize timing .

Basic: What spectroscopic techniques are recommended for structural confirmation of this compound?

- NMR : H and C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and methyl ester (δ ~3.9 ppm for OCH). The aromatic protons of the benzoic acid moiety appear between δ 7.3–8.1 ppm.

- IR : Characteristic peaks include C=O stretching of the ester (~1720 cm) and Boc carbamate (~1690 cm).

- Mass Spectrometry : ESI-MS or HRMS validates the molecular ion ([M+H]) and fragmentation patterns .

Advanced: What strategies mitigate racemization during coupling reactions involving the aminoethyl group?

Racemization at the aminoethyl group can occur during peptide couplings. To minimize this:

- Use coupling agents like HATU or PyBOP with HOAt, which reduce reaction time.

- Maintain low temperatures (0–4°C) and neutral pH.

- Monitor enantiomeric purity via chiral HPLC with a column such as Chiralpak AD-H (hexane:IPA eluent) .

Basic: How is the purity of this compound assessed, and what analytical thresholds are acceptable for research use?

- HPLC : A purity ≥95% is standard, using a C18 column (acetonitrile/water gradient) with UV detection at 254 nm.

- TLC : A single spot (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) confirms homogeneity.

- Elemental Analysis : Carbon and nitrogen content should match theoretical values within ±0.4% .

Advanced: How does the methyl ester influence the compound’s stability during storage or catalytic hydrogenation?

The methyl ester enhances stability by reducing hygroscopicity compared to free carboxylic acids. For catalytic hydrogenation (e.g., Pd/C under H), ester groups are generally stable, but Boc cleavage may occur if acidic conditions develop. Store the compound in anhydrous solvents (e.g., acetonitrile) at –20°C to prevent ester hydrolysis over time .

Basic: What are the solubility properties of this compound in common organic solvents?

The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in dichloromethane or THF. Limited solubility in water or hexane necessitates pre-dissolution in DMSO for biological assays .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic acyl substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of the Boc and ester groups. The LUMO energy of the carbonyl group correlates with reactivity toward nucleophiles like amines. Solvent effects (e.g., dielectric constant of DMF) are modeled using PCM or SMD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。